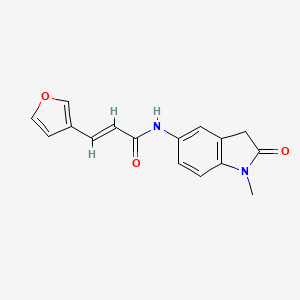

(E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-3H-indol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-18-14-4-3-13(8-12(14)9-16(18)20)17-15(19)5-2-11-6-7-21-10-11/h2-8,10H,9H2,1H3,(H,17,19)/b5-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMRDSMMHFEMAM-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan and indolinone moieties may play a role in binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Key Structural Features:

- 1-Methyl-2-oxoindolin-5-yl group : Provides rigidity and mimics kinase-binding motifs.

- Acrylamide linker : Stabilizes the (E)-configuration, crucial for bioactivity.

Comparisons with Analogs :

Key Observations :

Challenges :

- Steric hindrance from the 1-methyl-2-oxoindolin group may reduce yields compared to less bulky analogs (e.g., ).

- Purification often requires silica gel chromatography or preparative HPLC, as seen in and .

Spectroscopic Properties

IR and NMR data from analogs provide benchmarks for the target compound:

- IR Spectrum : Expected peaks include:

- ¹H NMR : The (E)-configured acrylamide proton typically resonates at δ 6.5–7.5 ppm, as observed in furan-containing analogs ().

Stability and Electronic Effects

- Stability : The furan ring may confer lower oxidative stability compared to phenyl or pyridinyl groups (e.g., ’s bromopyridine analog) .

- Electronic Effects: The electron-donating furan and indolinone groups could enhance resonance stabilization of the acrylamide linker, as seen in triazulenylmethyl cations () .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for (E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves coupling acrylamide derivatives with furan and indolinone moieties. Key steps include:

- Amide bond formation : Use of acryloyl chloride with a 1-methyl-2-oxoindolin-5-amine derivative under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or DMF .

- Heterocyclic coupling : Furan-3-yl groups are introduced via Suzuki-Miyaura or Heck cross-coupling reactions, requiring palladium catalysts and controlled temperatures (60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

- Optimization : Adjust stoichiometry, solvent polarity, and reaction time to minimize by-products (e.g., over-alkylation). Monitoring via TLC or HPLC is critical .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the acrylamide double bond (E-configuration) and substituent positions on the indolinone and furan rings .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ ion) .

- X-ray crystallography : Resolve stereochemical ambiguities in the indolinone core .

- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and furan ring vibrations .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- In vitro assays :

- Kinase inhibition : Test against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations 1–100 µM .

- Dose-response curves : Calculate IC₅₀ values to prioritize lead optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's bioactivity?

- Methodological Answer :

- Core modifications :

- Replace the furan-3-yl group with thiophene or pyrrole to alter electronic properties .

- Modify the indolinone N-methyl group to bulkier substituents (e.g., ethyl, cyclopropyl) to improve target binding .

- Functional group addition : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the acrylamide backbone to enhance metabolic stability .

- Data analysis : Use multivariate regression to correlate substituent effects with activity trends .

Q. What computational strategies are effective for predicting target interactions and pharmacokinetics?

- Methodological Answer :

- Molecular docking : Simulate binding to kinases (e.g., PDB ID 1M17) using AutoDock Vina to identify key hydrogen bonds with catalytic lysine residues .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

- ADMET prediction : Use SwissADME to estimate logP (target <5), CYP450 inhibition, and blood-brain barrier permeability .

Q. How can contradictory data on solubility and stability be resolved?

- Methodological Answer :

- Solubility enhancement :

- Test co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as nanoparticles .

- Measure equilibrium solubility via shake-flask method at pH 1.2–7.4 .

- Stability studies :

- Conduct forced degradation under heat (40–60°C), light, and hydrolytic conditions (0.1N HCl/NaOH) .

- Monitor degradation products via LC-MS and adjust synthetic routes to eliminate unstable intermediates .

Critical Analysis of Evidence

- Key Gaps : Limited data on in vivo pharmacokinetics and metabolite identification.

- Contradictions : reports variable cytotoxicity based on substituent position, while emphasizes scaffold rigidity as a determinant.

- Recommendations : Prioritize proteomic profiling (e.g., phospho-kinase arrays) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.